4-(4-Bromophenyl)-2-(3,4-difluorophenyl)thiazole
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Overview
Description
4-(4-Bromophenyl)-2-(3,4-difluorophenyl)thiazole is a heterocyclic compound that contains both bromine and fluorine atoms It is a member of the thiazole family, which is characterized by a five-membered ring containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromophenyl)-2-(3,4-difluorophenyl)thiazole typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be formed through a cyclization reaction involving a suitable precursor, such as a 2-aminothiophenol derivative and a halogenated ketone.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced through a coupling reaction, such as a Suzuki-Miyaura cross-coupling reaction, using a bromophenylboronic acid and a suitable thiazole derivative.
Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced through a similar coupling reaction, using a difluorophenylboronic acid and a suitable thiazole derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(4-Bromophenyl)-2-(3,4-difluorophenyl)thiazole can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction Reactions: The thiazole ring can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: The compound can participate in further coupling reactions to introduce additional functional groups or to form larger molecular structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. Conditions typically involve the use of a base and a suitable solvent.
Oxidation Reactions: Common oxidizing agents include hydrogen peroxide, potassium permanganate, or chromium trioxide.
Reduction Reactions: Common reducing agents include sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Major Products Formed
Substitution Reactions: Products include derivatives with different substituents on the phenyl ring.
Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the thiazole ring, which may have different electronic and steric properties.
Scientific Research Applications
4-(4-Bromophenyl)-2-(3,4-difluorophenyl)thiazole has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).
Biological Studies: The compound can be used as a probe or ligand in biological studies to investigate the function of specific proteins or pathways.
Chemical Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules, particularly those with multiple functional groups.
Mechanism of Action
The mechanism of action of 4-(4-Bromophenyl)-2-(3,4-difluorophenyl)thiazole depends on its specific application. In medicinal chemistry, the compound may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
4-(4-Bromophenyl)-2-phenylthiazole: Similar structure but lacks the difluorophenyl group.
4-(4-Chlorophenyl)-2-(3,4-difluorophenyl)thiazole: Similar structure but contains a chlorine atom instead of a bromine atom.
4-(4-Bromophenyl)-2-(2,3-difluorophenyl)thiazole: Similar structure but with different positions of the fluorine atoms on the phenyl ring.
Uniqueness
4-(4-Bromophenyl)-2-(3,4-difluorophenyl)thiazole is unique due to the presence of both bromine and fluorine atoms, which can impart distinct electronic and steric properties. These properties can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
4-(4-bromophenyl)-2-(3,4-difluorophenyl)-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8BrF2NS/c16-11-4-1-9(2-5-11)14-8-20-15(19-14)10-3-6-12(17)13(18)7-10/h1-8H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQRBSGAEAXGOMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)C3=CC(=C(C=C3)F)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8BrF2NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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